Cas no 1805144-95-9 (Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate)

メチル4-(ジフルオロメチル)-3-ヨード-5-ニトロピリジン-2-カルボキシレートは、高度に官能基化されたピリジン誘導体であり、医薬品中間体や有機合成における多様な反応に利用可能な化合物です。分子内にヨード基とニトロ基を有するため、パラジウムカップリング反応や求核置換反応など、多段階合成において重要な役割を果たします。特に、ジフルオロメチル基の導入により、代謝安定性の向上や脂溶性の調整が可能となる点が特徴です。この化合物は結晶性が高く、取り扱いが比較的容易であるため、精密有機合成における有用なビルディングブロックとしての価値があります。

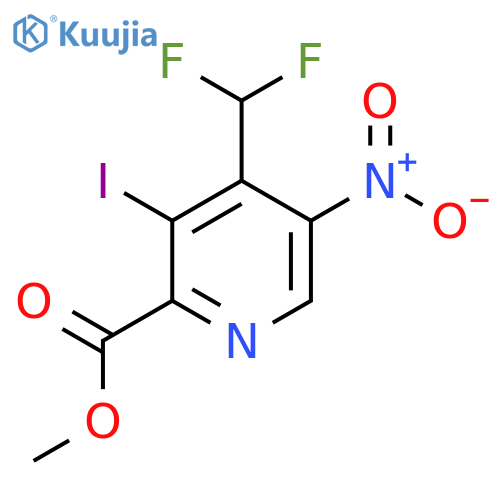

1805144-95-9 structure

商品名:Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate

CAS番号:1805144-95-9

MF:C8H5F2IN2O4

メガワット:358.037581205368

CID:4894445

Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate

-

- インチ: 1S/C8H5F2IN2O4/c1-17-8(14)6-5(11)4(7(9)10)3(2-12-6)13(15)16/h2,7H,1H3

- InChIKey: QDUALGUCAPTCCP-UHFFFAOYSA-N

- ほほえんだ: IC1C(C(=O)OC)=NC=C(C=1C(F)F)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 312

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 85

Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029021511-500mg |

Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate |

1805144-95-9 | 95% | 500mg |

$1,819.80 | 2022-04-01 | |

| Alichem | A029021511-250mg |

Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate |

1805144-95-9 | 95% | 250mg |

$1,068.20 | 2022-04-01 | |

| Alichem | A029021511-1g |

Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate |

1805144-95-9 | 95% | 1g |

$2,750.25 | 2022-04-01 |

Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

1805144-95-9 (Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate) 関連製品

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量